

Chemical and physical properties of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine.

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Compound of Interest

Compound Name: 2-Bromo-6-(1H-pyrazol-1-yl)pyridine

Cat. No.: B050634

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An In-depth Technical Guide to 2-Bromo-6-(1H-pyrazol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-(1H-pyrazol-1-yl)pyridine is a heteroaromatic organic compound of significant interest in the fields of medicinal chemistry, coordination chemistry, and materials science. Its structure, featuring a pyridine ring substituted with a reactive bromine atom and a chelating pyrazolyl group, makes it a highly versatile and valuable building block for the synthesis of more complex molecular architectures. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups, while the pyrazolyl-pyridine scaffold acts as a bidentate N,N'-chelating unit, crucial for the formation of metal complexes.^[1] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis, and its key applications in research and development.

Chemical and Physical Properties

The fundamental properties of **2-Bromo-6-(1H-pyrazol-1-yl)pyridine** are summarized in the tables below. This data is essential for its handling, characterization, and application in

synthetic chemistry.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value
CAS Number	123640-41-5[1]
IUPAC Name	2-bromo-6-(1H-pyrazol-1-yl)pyridine
Molecular Formula	C ₈ H ₆ BrN ₃ [1]
Molecular Weight	224.06 g/mol [1]
InChI Key	LPRJOZJWALGJGM-UHFFFAOYSA-N[1]
Canonical SMILES	<chem>C1=CC(=NC(=C1)Br)N2C=CC=N2</chem>

Table 2: Physical and Handling Properties

Property	Value
Appearance	Solid[1]
Melting Point	66-68 °C
Boiling Point	330.7 °C at 760 mmHg
Density	1.63 g/cm ³
Purity	Typically ≥96%
Storage Conditions	2-8°C, under inert atmosphere[1]
Solubility	Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate.

Spectroscopic Data (Predicted)

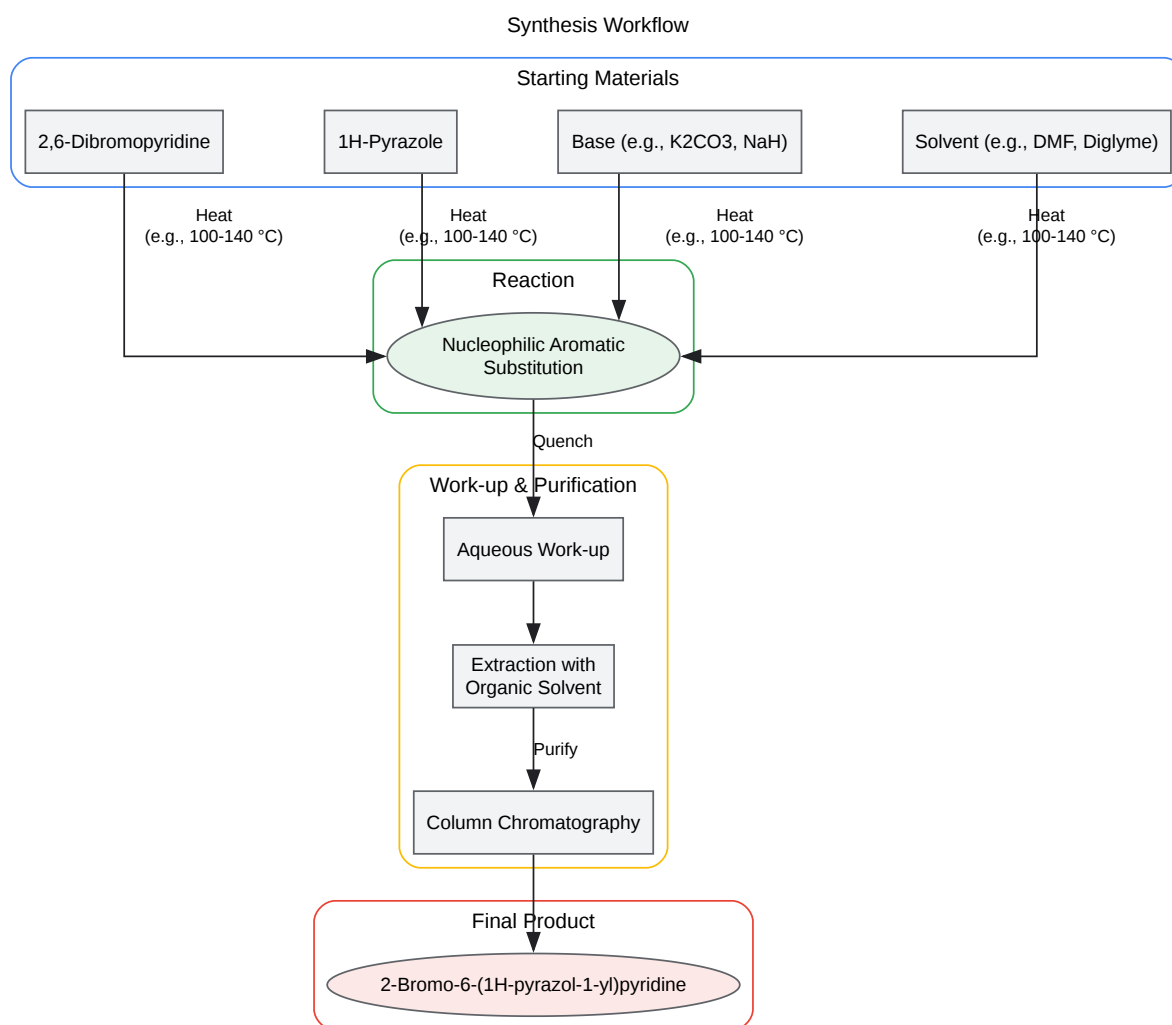
While specific, published and assigned spectra for this compound are not readily available, the expected NMR signals can be predicted based on its structure and data from analogous compounds.

- ^1H NMR: The spectrum is expected to show signals corresponding to the three protons on the pyridine ring and the three protons on the pyrazole ring. The pyridine protons will likely appear as a triplet and two doublets in the aromatic region (approx. 7.0-8.0 ppm). The pyrazole protons will appear as distinct signals, also in the aromatic region (approx. 6.5-8.5 ppm).
- ^{13}C NMR: The spectrum will show eight distinct signals for the eight carbon atoms in the molecule. The carbon atom attached to the bromine (C-Br) on the pyridine ring is expected to be in the 140-145 ppm range, while the other pyridine and pyrazole carbons will appear in the 108-155 ppm region.

Experimental Protocols

Synthesis of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine

The most common synthetic route to this compound involves a nucleophilic aromatic substitution reaction between 2,6-dibromopyridine and pyrazole in the presence of a base. The mono-substitution is favored due to the deactivation of the ring after the first substitution.



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Fig 1. General workflow for the synthesis of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine.

Detailed Methodology:

- **Reagent Preparation:** To a solution of 1H-Pyrazole (1.1 equivalents) in anhydrous Dimethylformamide (DMF), add a strong base such as Sodium Hydride (NaH, 1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon). Stir the mixture for 30 minutes to allow for the formation of the sodium pyrazolide salt.
- **Reaction:** Add a solution of 2,6-dibromopyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture dropwise.
- **Heating:** Heat the reaction mixture to 100-120°C and maintain for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction to room temperature and carefully quench by the slow addition of water.
- **Extraction:** Extract the aqueous mixture with an organic solvent such as Ethyl Acetate (3 x 50 mL).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure **2-Bromo-6-(1H-pyrazol-1-yl)pyridine**.
- **Characterization:** Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

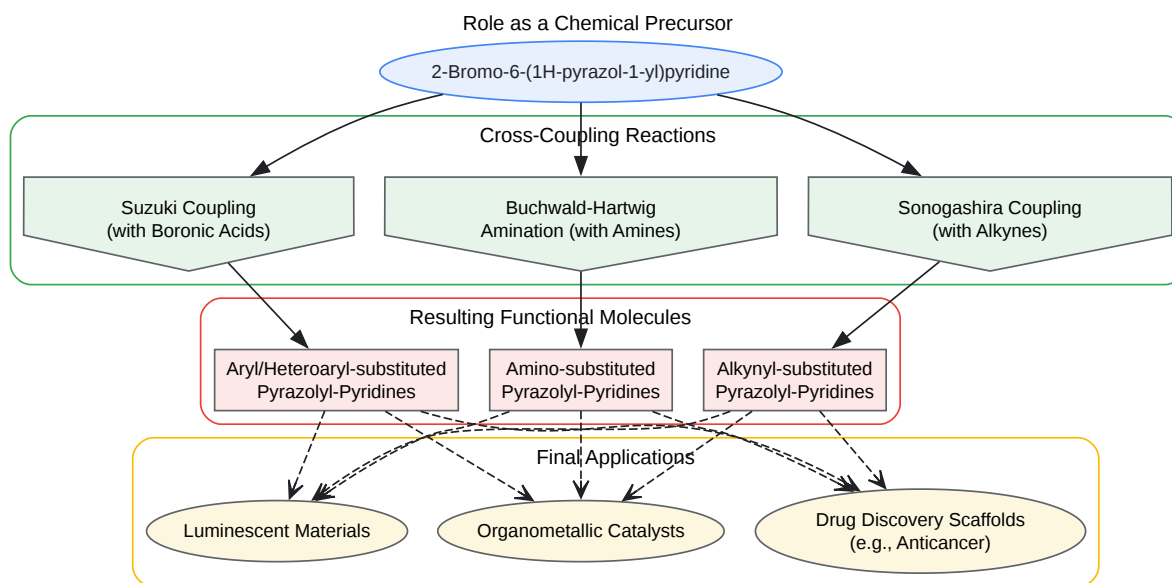
Applications in Research and Development

The unique bifunctional nature of **2-Bromo-6-(1H-pyrazol-1-yl)pyridine** makes it a pivotal intermediate in several areas of chemical research.

Precursor for Ligand Synthesis

The primary application of this compound is as a precursor for more elaborate ligands used in coordination chemistry. The reactive bromine atom is readily displaced or utilized in cross-

coupling reactions to introduce other functionalities. The resulting substituted pyrazolyl-pyridine derivatives are powerful chelating agents for a wide range of transition metals and lanthanides.



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Fig 2. Logical diagram illustrating the utility of **2-Bromo-6-(1H-pyrazol-1-yl)pyridine**.

Drug Discovery and Medicinal Chemistry

Nitrogen-rich heterocyclic scaffolds are cornerstones in medicinal chemistry, with a significant percentage of FDA-approved drugs containing such moieties.^[1] **2-Bromo-6-(1H-pyrazol-1-yl)pyridine** serves as an excellent starting point for generating libraries of novel compounds for drug discovery screening. By performing various cross-coupling reactions at the bromine position, researchers can systematically modify the structure to optimize biological activity. Derivatives have been investigated for potential applications, including their use in the development of new anticancer agents.^[1]

Coordination Chemistry and Catalysis

The pyrazolyl-pyridine motif is a key component in the construction of ligands for organometallic catalysts.^[1] For example, palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations are effective methods for synthesizing functionalized scaffolds from this precursor.^[1] The resulting ligands form stable complexes with metals like palladium, iron, and ruthenium, which have shown promise in facilitating organic transformations such as transfer hydrogenation reactions.^[1] Furthermore, ligands derived from this core are used to create iron(II) complexes that exhibit spin-crossover (SCO) behavior and luminescent lanthanide complexes, which are of great interest in materials science.

Safety Information

2-Bromo-6-(1H-pyrazol-1-yl)pyridine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled). It may also cause skin and serious eye irritation.
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).

Always consult the Safety Data Sheet (SDS) before use.

Conclusion

2-Bromo-6-(1H-pyrazol-1-yl)pyridine is a strategically important chemical intermediate with a well-defined set of physical and chemical properties. Its value lies in its dual functionality: a reactive site for carbon-carbon and carbon-nitrogen bond formation and a stable chelating unit for metal coordination. These attributes make it an indispensable tool for chemists working in drug discovery, catalysis, and materials science, enabling the synthesis of a diverse range of novel and functional molecules.

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References

- 1. 2-Bromo-6-(1H-pyrazol-1-yl)pyridine | 123640-41-5 | Benchchem [benchchem.com]
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